molecular formula C23H29NO3 B586995 Fenbutrazate-d4 CAS No. 1794737-45-3

Fenbutrazate-d4

Cat. No.: B586995
CAS No.: 1794737-45-3
M. Wt: 371.513
InChI Key: BAQKJENAVQLANS-XLBLAKOUSA-N
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Description

Fenbutrazate-d4 is a deuterated analog of Fenbutrazate, a compound whose primary application lies in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. Deuterated compounds like this compound are synthesized by replacing four hydrogen atoms with deuterium (²H), creating a stable isotopologue with nearly identical chemical properties but distinct mass spectral characteristics. This allows for precise quantification of the non-deuterated parent compound in complex biological or environmental matrices .

Properties

CAS No.

1794737-45-3

Molecular Formula

C23H29NO3

Molecular Weight

371.513

IUPAC Name

[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate

InChI

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2

InChI Key

BAQKJENAVQLANS-XLBLAKOUSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3

Synonyms

2-Phenylbutyric Acid 2-(3-Methyl-2-phenylmorpholino)ethyl Ester-d4;  Fenbutrazatum-d4;  Nethanol-d4;  Phenbutrazate-d4;  Phenbutrazatum-d4;  2-(3-Methyl-2-phenylmorpholino)ethyl-d4 2-Phenylbutyrate;  α-Ethylbenzeneacetic Acid2-(3-Methyl-2-phenyl-4-morpholi

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fenbutrazate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fenbutrazate-d4 is widely used in scientific research due to its labeled deuterium atoms, which make it valuable in:

Mechanism of Action

Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It is believed to function as a prodrug, metabolizing into active compounds that increase the release of norepinephrine and dopamine in the brain. This leads to increased alertness and reduced appetite. The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Deuterated compounds are critical for ensuring accuracy in analytical workflows. Below is a comparative analysis of Fenbutrazate-d4 and structurally or functionally analogous deuterated standards:

Table 1: Key Properties of this compound and Comparable Deuterated Compounds

Compound Name Parent Compound Class Deuterium Substitution CAS Number Primary Application Isotopic Purity Reference Standard Use Case
This compound Thiazolidinone derivative 4 H → ²H Not provided LC-MS/MS internal standard ≥98% (inferred) Quantification of Fenbutrazate
Azaperone-d4 Butyrophenone 4 H → ²H 1020719-94-4 Veterinary drug residue analysis ≥99% Monitoring azaperone in animal tissues
Diphenyl Phosphate-d10 Organophosphate ester 10 H → ²H 93951-86-7 Environmental contaminant analysis ≥98% Detecting plasticizer metabolites
Bifenazate (non-deut.) Carbazate acaricide N/A 149877-41-8 Pesticide residue analysis N/A Not a deuterated standard

Key Research Findings

Analytical Performance: Deuterated standards like Azaperone-d4 and Diphenyl Phosphate-d10 exhibit minimal matrix effects in MS due to their near-identical retention times and ionization efficiencies compared to their non-deuterated counterparts. This supports the inferred utility of this compound in mitigating ion suppression/enhancement during Fenbutrazate quantification .

Synthetic Complexity : The synthesis of deuterated compounds often involves multi-step isotopic enrichment. For example, Azaperone-d4 requires selective deuteration at the fluorophenyl moiety, a process paralleling the likely synthesis route of this compound .

Structural and Functional Differentiation

  • This compound vs. Bifenazate: While both share a carbazate backbone, Bifenazate (non-deuterated) is an acaricide used in agriculture, whereas this compound serves analytical purposes. The deuterated version’s role is distinct, emphasizing its non-therapeutic, diagnostic utility.
  • This compound vs. Diphenyl Phosphate-d10 : The latter is used to track plasticizer degradation in environmental samples, whereas this compound likely targets pesticide or pharmaceutical analysis, reflecting niche applications.

Regulatory and Industrial Relevance

Deuterated standards must comply with stringent purity criteria outlined in guidelines like the ICH Q6B for analytical reference materials. , and 7 emphasize the need for consistent formulation and cross-regional equivalence in reference compounds, ensuring this compound meets global standards for reproducibility.

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